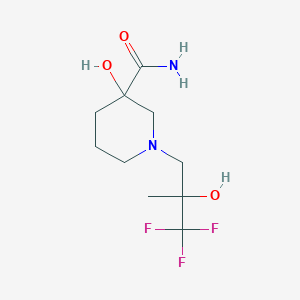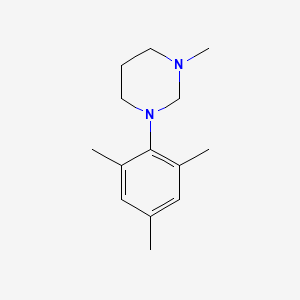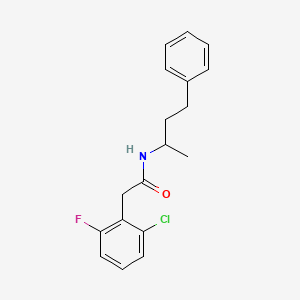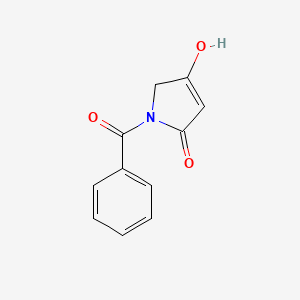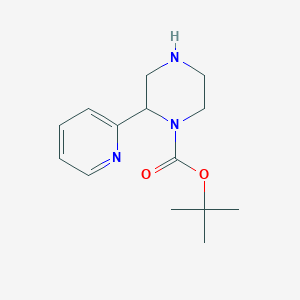
1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxyl group, two oxo groups, and a nitrile group attached to a tetrahydropyrimidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with urea in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired compound. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions: 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1,2,4-trioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
Reduction: Formation of 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The nitrile group is particularly important for its binding affinity and specificity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
類似化合物との比較
1-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds such as:
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive in certain chemical reactions.
Methyl 1,2,3,4-tetrahydro-α-hydroxy-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate: A nucleoside analog with significant biochemical and anticancer activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C5H3N3O3 |
|---|---|
分子量 |
153.10 g/mol |
IUPAC名 |
1-hydroxy-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H3N3O3/c6-1-3-2-8(11)5(10)7-4(3)9/h2,11H,(H,7,9,10) |
InChIキー |
KBBHPBNRLMRHRI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
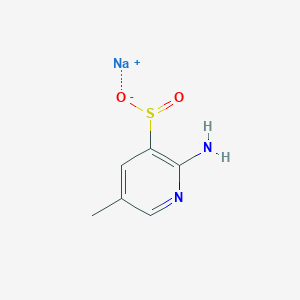

![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

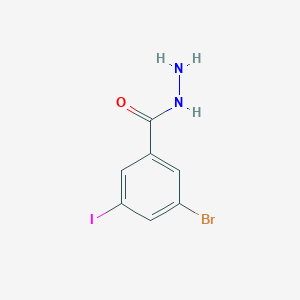
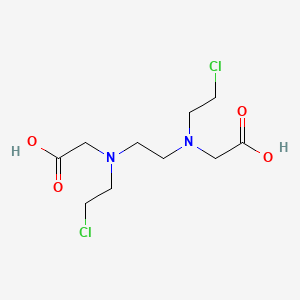
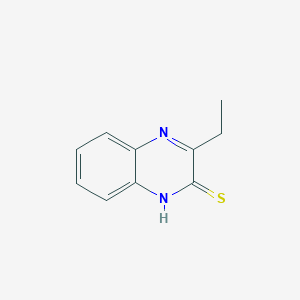
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
